molecular formula C21H22N2O2S B11345512 2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11345512
M. Wt: 366.5 g/mol
InChI Key: TUPJVGIUJCOONM-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,3-dimethylphenoxy halide.

    Thiazole Ring Formation: The phenoxy intermediate is then reacted with a thiazole derivative, such as 2-phenyl-1,3-thiazole-4-carboxylic acid, under suitable conditions to form the thiazole ring.

    Amidation: The final step involves the reaction of the thiazole intermediate with a propanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenoxy and thiazole derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The phenoxy and thiazole moieties are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C21H22N2O2S/c1-14-8-7-11-19(15(14)2)25-16(3)20(24)22-12-18-13-26-21(23-18)17-9-5-4-6-10-17/h4-11,13,16H,12H2,1-3H3,(H,22,24)

InChI Key

TUPJVGIUJCOONM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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